4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one
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Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
Pyridine derivatives can be synthesized through various methods. One common method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR, and IR spectroscopy . Density functional theory (DFT) can also be used to study the molecular electrostatic potential and frontier molecular orbitals of the compound .Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For example, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the density, melting point, boiling point, and refractive index can be measured experimentally .Scientific Research Applications
1. Synthesis and Material Applications
The synthesis of novel ligands and materials often utilizes compounds like "4-(2-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one" for creating complex molecular structures. For instance, the study by Shukla et al. (1999) discusses the synthesis of dinuclear complexes using a new bridging ligand that contains a 2,2′-bipyridyl binding site linked to a catechol binding site. These complexes demonstrated unique electrochemical and electronic spectroscopic properties, showcasing their potential for advanced material applications Shukla et al., 1999.
2. Anticancer Activity
Research into the anticancer properties of compounds structurally similar to "this compound" has shown promising results. Cui et al. (2017) identified a lead compound that inhibited tumor growth in mice without significant toxicity. The study also explored the mechanism of action, revealing the compound's ability to inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature, representing a new class of tubulin-binding tumor-vascular disrupting agents Cui et al., 2017.
3. Binding Activity and Receptor Antagonism
Further research has focused on the binding activity and potential receptor antagonism of related compounds. Mukhopadhyay et al. (2017) synthesized cyclometalated iridium(iii) complexes that efficiently bind to DNA and proteins, displaying significant influence on cancer cell lines through mechanisms involving cytotoxicity, apoptosis, and reactive oxygen species (ROS) generation Mukhopadhyay et al., 2017.
4. Molecular Diversity and Chemical Reactivity
The molecular diversity and chemical reactivity of compounds related to "this compound" have been explored in various chemical reactions. Sun et al. (2013) investigated the three-component reactions of 4-dimethylamino- or 4-methoxypyridine, leading to the formation of diverse molecular structures with potential applications in synthetic chemistry Sun et al., 2013.
Safety and Hazards
Properties
IUPAC Name |
4-(2-methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-14-12(7-4-8-15-14)17-9-13(18)16-10-5-2-3-6-11(10)17/h2-8H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNDVDYQJFSXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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